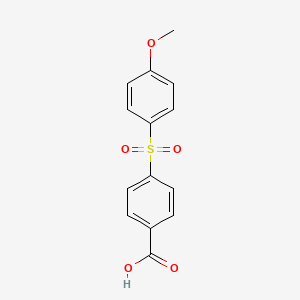

4-((4-Methoxyphenyl)sulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((4-Methoxyphenyl)sulfonyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxyphenyl sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)sulfonyl)benzoic acid typically involves the sulfonylation of 4-methoxybenzoic acid. One common method includes the reaction of 4-methoxybenzoic acid with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

Oxidation: Formation of 4-((4-carboxyphenyl)sulfonyl)benzoic acid.

Reduction: Formation of 4-((4-methoxyphenyl)thio)benzoic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-((4-Methoxyphenyl)sulfonyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 4-((4-Methoxyphenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-((4-Methylphenyl)sulfonyl)benzoic acid

- 4-((4-Chlorophenyl)sulfonyl)benzoic acid

- 4-((4-Methoxyphenyl)thio)benzoic acid

Uniqueness

4-((4-Methoxyphenyl)sulfonyl)benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The methoxy group is an electron-donating group, which can affect the compound’s acidity and its behavior in various chemical reactions. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biologische Aktivität

4-((4-Methoxyphenyl)sulfonyl)benzoic acid, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to potential therapeutic applications. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a benzoic acid moiety substituted with a methoxyphenylsulfonyl group, which is critical for its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to induce the expression of NQO1 (NAD(P)H quinone oxidoreductase 1), an enzyme associated with cellular defense against oxidative stress. In cell-based assays, this compound demonstrated a dose-dependent increase in NQO1 activity, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The mechanism appears to involve the modulation of signaling pathways related to inflammation .

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis and function has been documented, suggesting its application in developing new antibiotics .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been assessed in different cancer cell lines. Notably, it exhibited selective antiproliferative activity against specific tumor types while showing minimal toxicity to normal cells. This selectivity is essential for developing targeted cancer therapies .

Study on NQO1 Induction

A study conducted on Hepa1c1c7 mouse hepatoma cells demonstrated that treatment with this compound at a concentration of 10 μM resulted in a significant induction of NQO1 activity (2.85-fold increase compared to the control). This finding underscores the compound's role as a potential Nrf2 activator, which is crucial for cellular defense mechanisms .

Evaluation in Human Fibroblasts

In another investigation involving human foreskin fibroblasts, the compound was found to enhance the activity of proteasomal and lysosomal degradation pathways. This effect was associated with improved cellular homeostasis and reduced signs of aging, indicating its potential as an anti-aging agent .

Data Tables

Eigenschaften

CAS-Nummer |

6317-62-0 |

|---|---|

Molekularformel |

C14H12O5S |

Molekulargewicht |

292.31 g/mol |

IUPAC-Name |

4-(4-methoxyphenyl)sulfonylbenzoic acid |

InChI |

InChI=1S/C14H12O5S/c1-19-11-4-8-13(9-5-11)20(17,18)12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16) |

InChI-Schlüssel |

VVTQUYHSQKTELO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.